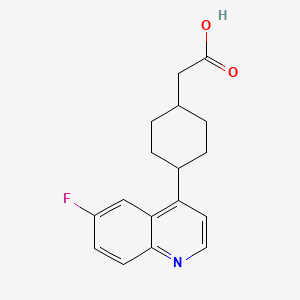

![molecular formula C6H11N B2986340 3-氮杂双环[3.2.0]庚烷 CAS No. 278-08-0](/img/structure/B2986340.png)

3-氮杂双环[3.2.0]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

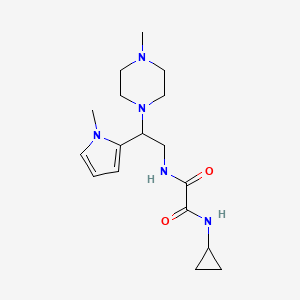

3-Azabicyclo[3.2.0]heptane is a chemical compound that has been studied for its potential applications in various fields . It is a bicyclic compound, meaning it contains two rings .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.2.0]heptane has been achieved through various methods. One approach involves the reduction of spirocyclic oxetanyl nitriles . Another method utilizes a multicomponent reaction . A third approach is based on [3+2] cycloaddition of cyclobut-1-eneraboxylic acid ester and in situ generated azomethine ylide .Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.2.0]heptane is characterized by a three-dimensional template which is well-compatible with lead-oriented parallel synthesis . The structure is also analyzed using the exit vector plot (EVP) tool .Chemical Reactions Analysis

The chemical reactions involving 3-Azabicyclo[3.2.0]heptane have been studied. For instance, a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes was developed, which are attractive building blocks for drug discovery . This new method utilizes very common chemicals, benzaldehyde, allylamine, and cinnamic acid, via intramolecular [2+2]-photochemical cyclization .Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Azabicyclo[3.2.0]heptane have been analyzed. Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .科学研究应用

高级药物发现构建模块

Denisenko 等人(2017 年)开发了一种快速的两步取代 3-氮杂双环[3.2.0]庚烷合成方法,将其作为药物发现的有吸引力的构建模块。此方法利用苯甲醛、烯丙胺和肉桂酸等常见化学物质,通过分子内 [2+2]-光化学环化,展示了 3-氮杂双环[3.2.0]庚烷衍生物在促进新型药理剂创建方面的潜力 (Denisenko 等人,2017 年)。

级联反应和药效团

Kriis 等人(2010 年)描述的一种新型非对映选择性多组分级联反应导致了应变 3-氮杂双环[3.2.0]庚烷衍生物的形成,展示了该化合物作为药物化学中药效团的重要性。该过程以其高非对映选择性著称,主要产生一种非对映异构体,强调了 3-氮杂双环[3.2.0]庚烷衍生物在药物设计中的结构和立体化学多功能性 (Kriis 等人,2010 年)。

分子内还原环丙烷化

Gensini 等人(2002 年)通过分子内还原环丙烷化合成了各种具有 1-氨基-3-氮杂双环[3.1.0]己烷和 1-氨基-3-氮杂双环[4.1.0]庚烷骨架的衍生物。该方法不仅突出了 3-氮杂双环[3.2.0]庚烷衍生物的合成多功能性,还突出了它们在生成具有显着生物活性的新型化合物方面的潜力 (Gensini 等人,2002 年)。

γ-氨基丁酸类似物的合成

Petz 和 Wanner(2013 年)专注于合成 3-氮杂双环[3.2.0]庚烷衍生物作为 γ-氨基丁酸 (GABA) 的双环类似物,突出了它们在神经学研究和治疗中模拟 GABA 结构和功能的潜力。这种方法强调了 3-氮杂双环[3.2.0]庚烷衍生物在新型神经活性化合物开发中的重要性 (Petz & Wanner,2013 年)。

多巴胺能配体

Reinart-Okugbeni 等人(2012 年)合成了新型 3-氮杂双环[3.2.0]庚烷衍生物,并将其评估为多巴胺能配体。这些化合物在 D(2L) 和 D(3) 多巴胺受体上表现出更大的结合亲和力,突出了 3-氮杂双环[3.2.0]庚烷衍生物在治疗神经系统疾病方面的治疗潜力 (Reinart-Okugbeni 等人,2012 年)。

作用机制

Target of Action

3-Azabicyclo[3.2.0]heptane, similar to other beta-lactam antimicrobials, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics.

Mode of Action

The compound works by blocking the synthesis of the bacterial cell wall. It stops the cross-linkage between the peptidoglycan polymer chains, which make up a large portion of gram-positive bacterial cell walls . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .

Biochemical Pathways

The primary biochemical pathway affected by 3-Azabicyclo[3.2.0]heptane is the peptidoglycan synthesis pathway. By inhibiting the transpeptidase enzyme, the compound prevents the formation of cross-links in the peptidoglycan layer, disrupting the integrity of the bacterial cell wall .

Result of Action

The result of 3-Azabicyclo[3.2.0]heptane’s action is the disruption of the bacterial cell wall. This leads to osmotic instability and eventually, the death of the bacteria . It’s worth noting that the effectiveness of this compound is primarily against gram-positive bacteria.

Action Environment

The action of 3-Azabicyclo[3.2.0]heptane can be influenced by various environmental factors. For instance, the pH and ion concentration of the environment can affect the stability and efficacy of the compound. Additionally, the presence of beta-lactamase enzymes in the environment can lead to the degradation of the compound, reducing its effectiveness .

未来方向

生化分析

Biochemical Properties

3-Azabicyclo[3.2.0]heptane has been found to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Azabicyclo[3.2.0]heptane may change over time. This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Azabicyclo[3.2.0]heptane in animal models may vary with different dosages. Studies to determine any threshold effects, as well as any toxic or adverse effects at high doses, are currently underway .

Metabolic Pathways

3-Azabicyclo[3.2.0]heptane is believed to be involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 3-Azabicyclo[3.2.0]heptane within cells and tissues are complex processes that are still being studied. This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-Azabicyclo[3.2.0]heptane and its effects on activity or function are areas of active research. This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

3-azabicyclo[3.2.0]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6-4-7-3-5(1)6/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOIOGUWEUTYIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the common synthetic routes to access 3-azabicyclo[3.2.0]heptanes?

A1: Several strategies exist for synthesizing 3-azabicyclo[3.2.0]heptanes:

- [2+2] Photocycloaddition: This versatile approach utilizes light energy to combine a maleimide derivative with an alkene or alkyne. [, , , , , , , , , , ] This reaction can be performed using various photosensitizers and wavelengths, including visible light. []

- Intramolecular Cyclization: This method employs a pre-organized system where a diallylic amine undergoes intramolecular [2+2] photocycloaddition to form the desired ring system. [, ]

- [3+2] Cycloaddition: This approach utilizes azomethine ylides reacting with cyclobutenones in the presence of a chiral copper catalyst. [] This method allows for the asymmetric synthesis of 3-azabicyclo[3.2.0]heptanes.

- Thermal Intramolecular [2+2] Cycloaddition: This strategy involves the thermal rearrangement of Morita–Baylis–Hillman adduct-derived 4,4-diaryl-1,3-dienes to form the 3-azabicyclo[3.2.0]heptane core. []

Q2: Can you describe the structure of 3-azabicyclo[3.2.0]heptane?

A2: 3-Azabicyclo[3.2.0]heptane is a bicyclic organic compound. It consists of a cyclobutane ring fused to a pyrrolidine ring, with the nitrogen atom at the bridgehead position of the bicyclic system. The "3" in its name indicates the position of the nitrogen atom within the bicyclic system.

Q3: Are there any specific structural features of 3-azabicyclo[3.2.0]heptane derivatives described in the literature?

A3: Yes, research highlights several structural aspects:

- Substitutions: Studies report 3-azabicyclo[3.2.0]heptanes with various substitutions at different positions of the bicyclic system. [, , , , , , , ] These substitutions play a crucial role in modulating the biological activity of the compounds.

- Stereochemistry: The [2+2] photocycloaddition can yield different diastereomers, with some studies reporting high diastereoselectivity depending on the reaction conditions and substituents. [, , , , ]

- Conformation: The cyclobutane ring within the 3-azabicyclo[3.2.0]heptane framework can adopt different conformations. In some instances, a nearly planar cyclobutane ring has been observed. []

Q4: What are the potential applications of 3-azabicyclo[3.2.0]heptane derivatives?

A4: 3-Azabicyclo[3.2.0]heptanes are recognized as privileged scaffolds in drug discovery due to their structural resemblance to various bioactive molecules. [, , , , ] Research suggests potential applications as:

- Neuroleptic agents: Derivatives of 3-azabicyclo[3.2.0]heptane have shown promise as potential therapeutics for neurological disorders. [, , ]

- γ-Aminobutyric Acid (GABA) Analogues: The 3-azabicyclo[3.2.0]heptane framework serves as a basis for developing GABA analogues. [] GABA is a crucial neurotransmitter in the central nervous system.

- Dopaminergic Ligands: Research explores the use of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. [] These ligands interact with dopamine receptors, which are involved in various neurological and physiological processes.

Q5: What are the limitations of 3-azabicyclo[3.2.0]heptane derivatives highlighted in the research?

A5: While promising, research also points out certain limitations:

- Limited Scope: Some synthetic methods have limitations regarding the scope of substituents and the achievable diastereoselectivity. [, , ]

- Stability: The stability of specific 3-azabicyclo[3.2.0]heptane derivatives can vary, with some being described as unstable. [] This factor necessitates careful consideration during synthesis and storage.

Q6: What are some future directions for research on 3-azabicyclo[3.2.0]heptanes?

A6: Future research could focus on:

- Expanding Synthetic Toolbox: Developing new, efficient, and stereoselective methods for synthesizing diversely substituted 3-azabicyclo[3.2.0]heptane derivatives will be crucial. [, ]

- Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are needed to understand how different substituents on the 3-azabicyclo[3.2.0]heptane scaffold influence its biological activity. This knowledge will facilitate the rational design of more potent and selective compounds. [, ]

- Drug Delivery and Formulation: Research on improving the delivery and formulation of these compounds could enhance their therapeutic potential by enhancing their bioavailability and stability. [, ]

- Toxicity and Safety Profiles: Thorough toxicological studies are necessary to evaluate the safety profile of 3-azabicyclo[3.2.0]heptane derivatives before clinical applications can be considered. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

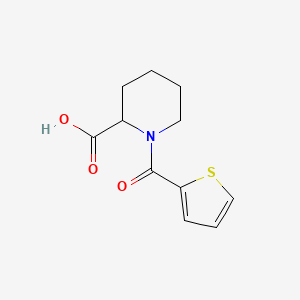

![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2986257.png)

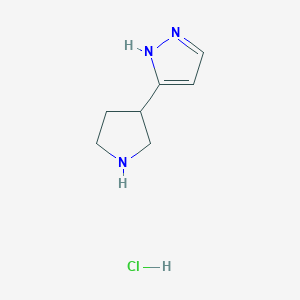

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2986265.png)

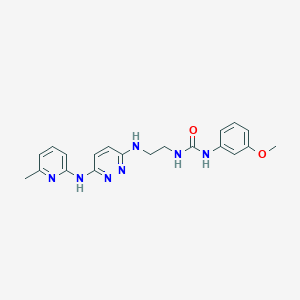

![2-{[2-(Benzoylamino)acetyl]amino}ethyl benzenecarboxylate](/img/structure/B2986270.png)

![5-((3,4-Dimethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2986272.png)

![3-(1-Methylcyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2986273.png)

![(2Z)-2-benzylidene-7-[(dimethylamino)methyl]-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2986276.png)

![2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B2986277.png)